molecular formula C17H18N2O4S B11267959 4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide

4-(1,1-dioxidoisothiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B11267959
M. Wt: 346.4 g/mol
InChI Key: DKSUEASDOGHOPQ-UHFFFAOYSA-N
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Description

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxyphenyl group and an isothiazolidinyl moiety, which is further oxidized to a dioxido form. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Isothiazolidinyl Group: The isothiazolidinyl group can be introduced through a cyclization reaction involving a thiol and an amine.

    Oxidation to Dioxido Form: The final step involves the oxidation of the isothiazolidinyl group to its dioxido form using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group back to its original isothiazolidinyl form.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Isothiazolidinyl derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHOXYPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The dioxido group can interact with biological molecules through hydrogen bonding and electrostatic interactions, potentially inhibiting enzymes or disrupting cellular processes. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHOXYPHENYL)BENZAMIDE can be compared with other similar compounds, such as:

    4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-PHENYLBENZAMIDE: Lacks the methoxy group, which may affect its biological activity and solubility.

    4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-HYDROXYPHENYL)BENZAMIDE: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions with biological targets.

The presence of the methoxy group in 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHOXYPHENYL)BENZAMIDE makes it unique, potentially enhancing its solubility and biological activity compared to its analogs.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C17H18N2O4S/c1-23-16-9-5-14(6-10-16)18-17(20)13-3-7-15(8-4-13)19-11-2-12-24(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20)

InChI Key

DKSUEASDOGHOPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O

Origin of Product

United States

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